molecular formula C46H73N5O2 B11928135 C12-TLRa

C12-TLRa

货号: B11928135
分子量: 728.1 g/mol
InChI 键: HIHJXHDBDZYVSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C12-TLRa is a lipidoid compound composed of Epoxide C12 and an amine-containing Toll-like receptor 7/8 agonist. It is primarily used as an adjuvant in lipid nanoparticle (LNP) formulations to enhance the delivery and immunogenicity of messenger RNA (mRNA) vaccines . This compound has shown significant potential in improving the efficacy of mRNA vaccines by promoting the delivery of mRNA into cells and enhancing the immune response.

准备方法

Synthetic Routes and Reaction Conditions

C12-TLRa is synthesized through a chemical reaction between Epoxide C12 and an amine-containing Toll-like receptor 7/8 agonist. The reaction involves the opening of the epoxide ring by the amine group, resulting in the formation of the lipidoid compound . The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions. The process includes the purification of the final product to achieve the required purity for use in pharmaceutical applications .

化学反应分析

Types of Reactions

C12-TLRa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can result in the formation of various substituted derivatives of this compound .

科学研究应用

C12-TLRa has a wide range of scientific research applications, including:

作用机制

C12-TLRa exerts its effects by acting as an adjuvant in lipid nanoparticle formulations. It enhances the delivery of mRNA into cells by promoting the fusion of lipid nanoparticles with cellular membranes. Additionally, this compound activates Toll-like receptors 7 and 8, leading to the activation of dendritic cells and the production of pro-inflammatory cytokines. This activation enhances the innate and adaptive immune responses, resulting in a more robust and long-lasting immune response to the mRNA vaccine .

相似化合物的比较

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual role as both a structural component of lipid nanoparticles and an adjuvant that enhances immune responses. This dual functionality makes it particularly effective in mRNA vaccine formulations, providing both efficient delivery and strong immunogenicity .

属性

分子式

C46H73N5O2

分子量

728.1 g/mol

IUPAC 名称

1-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl-(2-hydroxydodecyl)amino]dodecan-2-ol

InChI

InChI=1S/C46H73N5O2/c1-4-7-10-12-14-16-18-20-24-39(52)35-50(36-40(53)25-21-19-17-15-13-11-8-5-2)33-37-29-31-38(32-30-37)34-51-43(28-9-6-3)49-44-45(51)41-26-22-23-27-42(41)48-46(44)47/h22-23,26-27,29-32,39-40,52-53H,4-21,24-25,28,33-36H2,1-3H3,(H2,47,48)

InChI 键

HIHJXHDBDZYVSP-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCC(CN(CC1=CC=C(C=C1)CN2C(=NC3=C2C4=CC=CC=C4N=C3N)CCCC)CC(CCCCCCCCCC)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。